Lipophilicity Differential: XLogP3-AA 4.0 vs. 2-Phenoxyquinoxaline (2.82) and 2-Phenyl-3-(trifluoromethyl)quinoxaline
The target compound's computed XLogP3-AA of 4.0 places it in an optimal lipophilicity window for blood-brain barrier penetration and intracellular target access, while remaining below the threshold (LogP >5) associated with promiscuous aggregation and rapid metabolic clearance [1]. In contrast, 2-phenoxyquinoxaline (CAS 52598-53-5), lacking the -CF₃ group, has a predicted LogP of approximately 2.82 (ChemSpider ACD/LogP), a difference of +1.18 log units . The regioisomeric compound 2-[3-(trifluoromethyl)phenoxy]quinoxaline (CAS 338394-55-1, same molecular formula) positions the -CF₃ on the phenoxy ring rather than the quinoxaline core, altering the electronic distribution and hydrogen-bond acceptor topology despite having identical molecular weight and formula . This positional isomerism is expected to produce different target-binding geometries, though no direct comparative binding data are available in the open literature.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 (PubChem); ACD/LogP = 6.11 (ChemSpider predicted) |
| Comparator Or Baseline | 2-Phenoxyquinoxaline (CAS 52598-53-5): predicted ACD/LogP ≈ 2.82; 2-[3-(Trifluoromethyl)phenoxy]quinoxaline (CAS 338394-55-1): identical molecular formula but regioisomeric -CF₃ placement |
| Quantified Difference | ΔLogP ≈ +1.18 to +3.29 units vs. non-fluorinated analog; regioisomeric differentiation vs. CAS 338394-55-1 is positional rather than bulk property-based |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and ChemSpider (ACD/Labs Percepta Platform); not experimentally measured values |
Why This Matters
Lipophilicity differences exceeding one log unit substantively impact membrane permeability, plasma protein binding, and in vivo distribution volume — making the non-fluorinated analog a poor surrogate in any ADME-sensitive assay or lead optimization campaign.
- [1] PubChem CID 1470958: Computed Properties section — XLogP3-AA = 4.0. View Source
